molecular formula C18H16Cl2N4O2 B2643075 (E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-88-4

(E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2643075
CAS RN: 899972-88-4
M. Wt: 391.25
InChI Key: HGBJHYCZCAHZBJ-XQNSMLJCSA-N
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Description

(E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. Certain derivatives showed good activity against standard drugs, indicating their potential in developing new antimicrobial agents (Patel & Shaikh, 2011).

Antitumor Activities

  • Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their anticholinesterase and antioxidant activities. Some of these compounds exhibited inhibitory activity against cholinesterases, with specific derivatives showing significant potency, suggesting their utility in designing new treatments for diseases related to cholinesterase malfunction (Kurt et al., 2015).

Anti-Inflammatory and Analgesic Agents

  • A study synthesized new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and evaluated them for potential anti-inflammatory and analgesic activity, highlighting the chemical scaffold's relevance in developing new therapeutic agents (Farag et al., 2012).

DNA-Binding Properties

  • Research on N-alkyl(anilino)quinazoline derivatives explored their synthesis and evaluated their cytotoxic activities along with their potential to bind to DNA. This study found significant DNA interaction for certain derivatives, indicating the quinazolinone nucleus's efficiency in binding to DNA through an intercalative process (Garofalo et al., 2010).

Anti-Inflammatory Effects

  • The anti-inflammatory effects of compounds structurally related to the chemical of interest were investigated, demonstrating their capability to inhibit oedema formation. This suggests the peripheral benzodiazepine receptor ligands' potential role in modulating inflammatory responses (Torres et al., 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dichloroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.", "Starting Materials": [ "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dichloroaniline", "Urea", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dichloroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux conditions for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Dissolve the product in a suitable solvent such as hot ethanol or hot methanol.", "Step 6: Add urea to the reaction mixture and heat under reflux conditions for several hours until the reaction is complete.", "Step 7: Cool the reaction mixture and filter the precipitated product.", "Step 8: Recrystallize the product from a suitable solvent such as hot ethanol or hot methanol to obtain the pure compound." ] }

CAS RN

899972-88-4

Product Name

(E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.25

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H16Cl2N4O2/c1-10(2)24-16(12-5-3-4-6-15(12)22-18(24)26)23-17(25)21-11-7-8-13(19)14(20)9-11/h3-10H,1-2H3,(H2,21,23,25)

InChI Key

HGBJHYCZCAHZBJ-XQNSMLJCSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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